molecular formula C16H16O3 B1296848 Ethyl 4-(1-naphthyl)-4-oxobutyrate CAS No. 73931-66-5

Ethyl 4-(1-naphthyl)-4-oxobutyrate

Cat. No. B1296848
CAS RN: 73931-66-5
M. Wt: 256.3 g/mol
InChI Key: XWRHWEPJARAHBP-UHFFFAOYSA-N
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Description

Ethyl 4-(1-naphthyl)-4-oxobutyrate is a chemical compound with the molecular formula C16H18O2 . It is used in early discovery research as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(1-naphthyl)-4-oxobutyrate consists of 37 bonds, including 19 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ester .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Isomeric Enaminones : Ethyl 4-(1-naphthyl)-4-oxobutyrate has been used in the synthesis of isomeric enaminones, exploring the tautomeric forms in molecules. The structures of these compounds were determined by X-ray diffraction and NMR spectroscopy, revealing strong intramolecular hydrogen bonds and non-planar molecular structures (Brbot-Šaranović et al., 2001).

Biosynthesis Studies

  • Biosynthesis in Simulated Sherry : Ethyl 4-oxobutyrate-2-14 C, a related compound, was added to simulated sherry to study biosynthesis. The study confirmed pathways for the formation of various compounds, enhancing the understanding of sherry's chemical composition (Fagan et al., 1981).

Antitumor Activity

  • Synthesis and Antitumor Activity : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound synthesized from ethyl 4-(1-naphthyl)-4-oxobutyrate, has shown potential in inhibiting the proliferation of certain cancer cell lines (Liu et al., 2018).

Medicinal Chemistry

  • Inhibitors for Cholesterogenesis : Derivatives of ethyl 4-(1-naphthyl)-4-oxobutyrate were found to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis. This discovery is significant for developing treatments for high cholesterol levels (Prugh et al., 1990).

Chemical Reactions and Synthesis

  • Synthesis of Amino Acid Derivatives : Ethyl 4-(1-naphthyl)-4-oxobutyrate has been utilized in synthesizing various amino acid derivatives, contributing to the field of organic chemistry and material science. These derivatives have potential applications in pharmaceuticals and other industries (Kóczán et al., 2001).

  • Photophysical Studies : The compound's derivatives have been studied for their solvatochromic effects and dipole moments, providing insights into their photophysical behavior in different solvents. This research is crucial for understanding the optical properties of these materials (Al Sabahi et al., 2020).

Biotechnological Applications

  • Asymmetric Bioreduction : Research on ethyl 4-chloro-3-oxobutyrate, a related compound, in asymmetric bioreduction processes by baker's yeast has led to improvements in reaction yield and product optical purity. This research has implications for industrial biotechnology and pharmaceutical manufacturing (Chen et al., 2002).

properties

IUPAC Name

ethyl 4-naphthalen-1-yl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-19-16(18)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRHWEPJARAHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283418
Record name Ethyl 4-(naphthalen-1-yl)-4-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-naphthyl)-4-oxobutyrate

CAS RN

73931-66-5
Record name Ethyl γ-oxo-1-naphthalenebutanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 31354
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC31354
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(naphthalen-1-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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